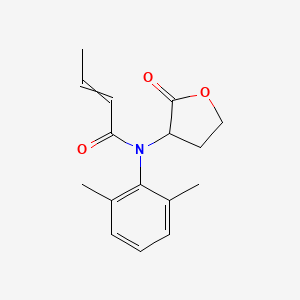![molecular formula C13H16BrCl2NO B14446918 N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide CAS No. 77485-35-9](/img/structure/B14446918.png)
N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide is an organic compound with the molecular formula C13H16BrCl2NO This compound is characterized by the presence of a phenyl ring substituted with two 1-chloroethyl groups and a bromo-methylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 2,6-dichlorobenzene, undergoes a Friedel-Crafts alkylation reaction with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloroethyl groups.
Bromination: The intermediate product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Acetamide Formation: Finally, the brominated intermediate is reacted with N-methylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the bromo and chloro positions.
Oxidation and Reduction: The phenyl ring and the acetamide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
科学的研究の応用
N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular functions. This is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by damaging their DNA.
類似化合物との比較
Similar Compounds
Melphalan: An alkylating agent used in chemotherapy, similar in structure due to the presence of bis(2-chloroethyl) groups.
Chlorambucil: Another alkylating agent with a similar mechanism of action, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide is unique due to the presence of the bromo group and the specific substitution pattern on the phenyl ring. This structural uniqueness can result in different reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
77485-35-9 |
|---|---|
分子式 |
C13H16BrCl2NO |
分子量 |
353.1 g/mol |
IUPAC名 |
N-[2,6-bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide |
InChI |
InChI=1S/C13H16BrCl2NO/c1-8(15)10-5-4-6-11(9(2)16)13(10)17(3)12(18)7-14/h4-6,8-9H,7H2,1-3H3 |
InChIキー |
SUJUCHPJSHRZHI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)C(C)Cl)N(C)C(=O)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


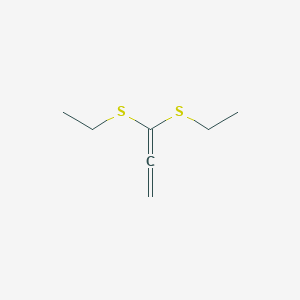

![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
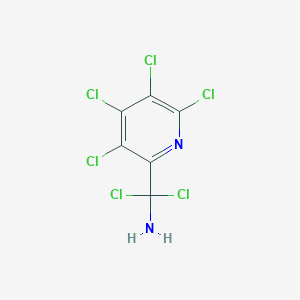
![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
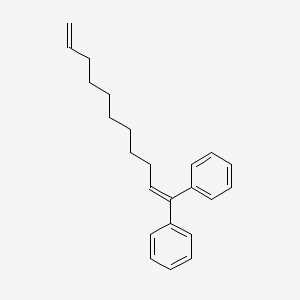


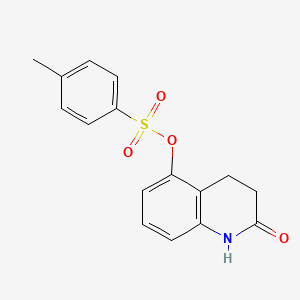
silane](/img/structure/B14446906.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
